2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
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Overview
Description
2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a pyrimidine ring substituted with methyl groups at positions 4 and 6, a sulfanyl group at position 2, and an acetamide moiety attached to a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated pyrimidine derivative.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic ring and the pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group and the acetamide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
- 2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide
- 2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring. These variations can significantly impact the compound’s reactivity and interactions with other molecules.
- Unique Features: 2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which may influence its lipophilicity and biological activity.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-4-13-5-7-14(8-6-13)19-15(20)10-21-16-17-11(2)9-12(3)18-16/h5-9H,4,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUINQQWRMAXTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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